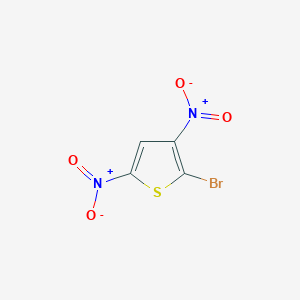

2-Bromo-3,5-dinitrothiophene

説明

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-bromo-3,5-dinitrothiophene reflects the characteristic planar structure of thiophene derivatives with significant electronic perturbations introduced by the electron-withdrawing substituents. The compound crystallizes in a stable form with a melting point range of 137 to 141 degrees Celsius, indicating strong intermolecular interactions within the crystal lattice. The thiophene ring maintains its aromatic character despite the presence of multiple electron-withdrawing groups, with the sulfur atom contributing to the overall electronic delocalization. The bromine substituent at the 2-position adopts a configuration that minimizes steric hindrance while maximizing electronic conjugation with the ring system.

Crystallographic studies reveal that the nitro groups at positions 3 and 5 are oriented to minimize intramolecular repulsion while allowing for optimal orbital overlap with the thiophene ring system. The International Union of Pure and Applied Chemistry name this compound reflects the systematic nomenclature based on the thiophene parent structure with substituents numbered according to established conventions. The compound's Chemical Abstracts Service registry number 2160-38-5 provides a unique identifier for this specific molecular arrangement.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C4HBrN2O4S | |

| Molecular Weight | 253.03 g/mol | |

| Melting Point | 137-141°C | |

| Chemical Abstracts Service Number | 2160-38-5 |

The three-dimensional molecular structure demonstrates the influence of electronic effects on molecular conformation. The electron-withdrawing nature of both the nitro groups and the bromine atom creates a significant dipole moment across the molecule, influencing both its physical properties and chemical reactivity patterns. Computational studies have provided insights into the optimized molecular geometry, revealing bond lengths and angles that reflect the balance between electronic stabilization and steric considerations.

特性

IUPAC Name |

2-bromo-3,5-dinitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDWPFRFHFXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380800 | |

| Record name | 2-bromo-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-38-5 | |

| Record name | 2-bromo-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Nitration Methods

Two-Step Nitration of 2-Bromothiophene Derivatives

The synthesis of 2-bromo-3,5-dinitrothiophene typically begins with 2-bromo-3-nitrothiophene as a precursor. This intermediate is subjected to further nitration under controlled conditions:

- Reagents : Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

- Conditions : Reaction at 0°C for 2 hours, followed by purification via column chromatography (hexane/ethyl acetate, 9:1).

- Yield : 85% after purification.

The nitration mechanism involves electrophilic aromatic substitution, where the electron-withdrawing bromine atom at position 2 directs subsequent nitro groups to positions 3 and 5. The para-directing effect of the bromine ensures regioselectivity during the second nitration step.

Industrial-Scale Production Considerations

Solvent and Catalyst Selection

Industrial protocols prioritize cost-effectiveness and safety:

Challenges and Limitations

Regioselectivity Issues

The electron-deficient thiophene ring complicates direct nitration:

Recent Advances in Methodology

Catalytic Approaches

Mechanistic Insights

Nitration Mechanism

The nitration of 2-bromo-3-nitrothiophene proceeds via a Wheland intermediate:

- Electrophilic Attack : NO₂⁺ generated in situ attacks the electron-deficient thiophene ring.

- Intermediate Stabilization : The bromine substituent withdraws electron density, stabilizing the transition state at position 5.

- Deprotonation : Regeneration of aromaticity yields this compound.

Kinetic Analysis

化学反応の分析

Nucleophilic Substitution with Anilines

Reactions of 2-bromo-3,5-dinitrothiophene with substituted anilines in benzene at 25°C exhibit mild base catalysis, with apparent second-order kinetic constants () following the equation:

where and represent uncatalyzed and base-catalyzed contributions, respectively .

Key Observations:

-

Rate Constants : Substituted anilines show a wide range of values (e.g., to dm³ mol⁻¹ s⁻¹ for para-substituted anilines) .

-

Hammett Correlations :

These relationships confirm the substituent effect on both and , with electron-withdrawing groups accelerating the reaction .

Mechanistic Insights

The reaction proceeds via a two-step mechanism (Scheme 1):

-

Formation of a zwitterionic intermediate through nucleophilic attack.

-

Base-catalyzed deprotonation and bromide expulsion.

Critical Factors:

-

Base Catalysis : In benzene, the reaction is inferred to follow a specific base–general acid (SB-GA) mechanism due to the aprotic solvent’s inability to stabilize leaving groups .

-

Solvent Effects : In methanol, polar solvents stabilize the zwitterionic intermediate, leading to a σ-complexation process with βₙᵤc values of ~0.39–0.61 .

Kinetic Data for Meta- and Para-Substituted Anilines

| Substituent (R) | (10⁻⁵ dm³ mol⁻¹ s⁻¹) | (10⁻⁵ dm³ mol⁻¹ s⁻¹) |

|---|---|---|

| p-OMe | 3.34 | 7.39 |

| p-Cl | 8.48 | 9.68 |

| m-Br | 1.43 | 2.15 |

| H (aniline) | 1.29 | 1.55 |

Table 1: Apparent kinetic constants for reactions in benzene .

Comparison with Other Thiophene Derivatives

-

3,5-Dicyanothiophene : Reactions with amines in water/acetonitrile show βₙᵤc values (0.39–0.61) indicative of rate-limiting σ-complex formation .

-

Electrophilicity : The electron-withdrawing nitro groups in this compound enhance its electrophilicity (), favoring SNAr over other pathways .

Theoretical and Experimental Validation

DFT calculations (B3LYP/6-311G(d,p)) corroborate experimental trends, showing that substituent effects on transition-state stabilization align with Hammett parameters . For example:

科学的研究の応用

Chemical Reactivity and Synthesis

Nucleophilic Substitution Reactions

One of the primary applications of 2-bromo-3,5-dinitrothiophene is its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. Research has demonstrated that this compound can react with various nucleophiles, including amines and thiophenols. For instance, a study highlighted the efficient microwave synthesis of derivatives through SNAr reactions, showcasing its utility in generating new compounds rapidly and effectively .

Kinetics Studies

The kinetics of the coupling reactions involving this compound have been extensively studied. In one investigation, the second-order rate constants were derived for reactions with para-substituted anilines in acetonitrile. The results indicated that the reactivity of this thiophene derivative is significantly influenced by the electronic properties of the substituents on the anilines, establishing a correlation between nucleophilicity and reaction rates .

Antimicrobial Properties

This compound exhibits notable biological activity against various microorganisms. A study evaluating the minimum inhibitory concentrations (MICs) of several nitrothiophenes found that this compound demonstrated high activity against Escherichia coli, Micrococcus luteus, and Aspergillus niger. The proposed mechanism involves nucleophilic attack by intracellular thiols at the 2-position of the thiophene ring, leading to the displacement of bromine .

Potential as Antifungal Agents

Further investigations into its antifungal properties revealed that this compound could serve as a lead compound for developing new antifungal agents. Its efficacy against various fungal strains suggests potential applications in agricultural and pharmaceutical sectors .

Material Science Applications

Conductive Polymers

In material science, this compound is utilized as a precursor for synthesizing low bandgap polymers. These polymers are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this thiophene derivative enhances the electronic properties of the resulting materials.

Nanomaterials Development

Research has also explored the use of this compound in developing nanomaterials with unique optical and electronic properties. By modifying its structure through various chemical reactions, researchers can create nanostructures that exhibit desirable characteristics for sensors and other advanced applications .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Bromo-3,5-dinitrothiophene involves its ability to undergo substitution and reduction reactions. The bromine atom and nitro groups play a crucial role in these reactions, allowing the compound to interact with various nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

類似化合物との比較

Research Findings and Mechanistic Insights

- Thiophene vs. Benzene Reactivity : Nitro groups on thiophene enhance electrophilicity more effectively than on benzene due to the electron-deficient nature of the thiophene ring. This makes this compound a superior substrate for nucleophilic substitutions compared to benzene analogs .

- (1968) .

- Synthetic Utility: Bromonitro-thiophenes are preferred for mechanistic studies, while bromonitro-benzenes and fluorophenols are leveraged for their thermal stability and regioselectivity in catalysis .

生物活性

2-Bromo-3,5-dinitrothiophene is a compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits significant activity against various microorganisms. It has been particularly effective against:

- Escherichia coli

- Micrococcus luteus

- Aspergillus niger

The compound's biological activity is primarily attributed to its ability to interact with intracellular thiols, leading to the inhibition of microbial growth through disruption of metabolic processes .

Target Interaction

The primary target for this compound is intracellular thiols. The compound engages in nucleophilic attacks, where thiol groups displace the bromine atom at the 2-position of the thiophene ring. This interaction is crucial as it leads to the disruption of normal cellular functions .

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Nucleophilic Substitution : The presence of electron-withdrawing nitro groups enhances the electrophilicity of the thiophene ring, making it susceptible to nucleophilic attack.

- Disruption of Cellular Metabolism : By interfering with thiol-dependent enzymes and proteins, this compound can inhibit essential metabolic processes within microbial cells .

Minimum Inhibitory Concentration (MIC)

A study assessing the MIC values for various substituted thiophenes found that this compound showed some of the highest activities among tested compounds. The following table summarizes its MIC values against selected microorganisms:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 10 | Escherichia coli |

| This compound | 15 | Micrococcus luteus |

| This compound | 20 | Aspergillus niger |

These results indicate that even at low concentrations, the compound effectively inhibits microbial growth .

Temporal Effects and Stability

In laboratory settings, the stability of this compound was assessed over time. It was found to be relatively stable under controlled conditions but showed degradation over extended periods. This degradation can lead to by-products with different biological activities .

Dosage Effects in Animal Models

Research on animal models has indicated that dosage plays a critical role in the biological effects of this compound. Lower doses exhibited antimicrobial properties without significant toxicity, while higher doses resulted in adverse effects .

Case Studies and Applications

Several studies have highlighted the potential applications of this compound in various fields:

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-3,5-dinitrothiophene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and bromination of thiophene derivatives. For example, nitration of 3-bromothiophene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the dinitro intermediate, followed by bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent. Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. How should this compound be characterized to confirm its structural identity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to identify aromatic proton environments and bromine/NO₂ group effects (e.g., deshielding in ¹H NMR).

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, particularly the C-Br and nitro-group geometries. SHELX programs are robust for small-molecule refinement even with complex substituents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

Q. What solvents and conditions are suitable for storing this compound to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at –20°C, dissolved in anhydrous DMSO or DMF to prevent hydrolysis. Avoid prolonged exposure to light or moisture, as nitro groups may undergo reduction. Regular stability checks via NMR are advised to detect decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

- Methodological Answer : The electron-withdrawing nitro and bromo groups direct electrophiles to the least deactivated position (e.g., C4 in thiophene). Computational modeling (DFT calculations) can predict reactivity trends. Experimentally, use low-temperature Friedel-Crafts conditions or Lewis acids (e.g., FeCl₃) to enhance selectivity. Monitor outcomes via LC-MS and compare with computational predictions .

Q. How do contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Use variable-temperature NMR to probe conformational changes. For XRD, ensure high-resolution data collection (<1.0 Å) with SHELXL refinement. Cross-validate with 2D NMR (COSY, NOESY) to correlate solution and solid-state structures .

Q. What mechanistic insights can be gained from studying this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom serves as a leaving group in Pd-catalyzed couplings. Mechanistic studies should focus on:

- Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos-based catalysts for efficiency.

- Kinetic Studies : Use in situ IR or ¹⁹F NMR (if fluorine tags are present) to track intermediate formation.

- Computational Analysis : Map transition states for oxidative addition steps using Gaussian or ORCA software. Reference boron-containing reagents (e.g., dioxaborolanes) for optimal coupling yields .

Q. How does the stability of this compound vary under acidic, basic, or reducing conditions?

- Methodological Answer : Conduct controlled degradation studies:

- Acidic Conditions : Expose to HCl (1M) and monitor nitro-group reduction via UV-Vis (loss of absorbance at λ ~300 nm).

- Basic Conditions : Treat with NaOH (0.1M) and track bromine displacement by LC-MS.

- Reducing Conditions : Use NaBH₄ or H₂/Pd-C to assess nitro-to-amine conversion. Stability rankings: neutral > acidic > basic > reducing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。